3-Bromo-1,10-phenanthroline
CAS No.: 66127-01-3
Cat. No.: VC2034366
Molecular Formula: C12H7BrN2
Molecular Weight: 259.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66127-01-3 |
---|---|
Molecular Formula | C12H7BrN2 |
Molecular Weight | 259.1 g/mol |
IUPAC Name | 3-bromo-1,10-phenanthroline |
Standard InChI | InChI=1S/C12H7BrN2/c13-10-6-9-4-3-8-2-1-5-14-11(8)12(9)15-7-10/h1-7H |
Standard InChI Key | OADZHFGJIVKDJN-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C3=NC=C(C=C3C=C2)Br)N=C1 |
Canonical SMILES | C1=CC2=C(C3=NC=C(C=C3C=C2)Br)N=C1 |
Introduction
Chemical Structure and Identification
3-Bromo-1,10-phenanthroline is a brominated derivative of the well-known 1,10-phenanthroline molecule. The bromine atom is positioned at the 3-position of the phenanthroline ring system, which significantly influences its chemical behavior and coordination properties.
Identification Parameters
Parameter | Value |
---|---|
CAS Registry Number | 66127-01-3 |
Molecular Formula | C₁₂H₇BrN₂ |
IUPAC Name | 3-bromo-1,10-phenanthroline |
PubChem CID | 10887632 |
MDL Number | MFCD08276287 |
European Community (EC) Number | 613-900-9 |
DSSTox Substance ID | DTXSID20447074 |
Nikkaji Number | J1.063.372I |
Wikidata | Q72449017 |
The compound's structure consists of a phenanthroline core with two nitrogen atoms at the 1,10-positions and a bromine atom at the 3-position, creating an asymmetric molecule with distinctive coordination capabilities . The presence of the bromine atom introduces new reactivity patterns while preserving the chelating properties characteristic of the phenanthroline system .
Physical and Chemical Properties
3-Bromo-1,10-phenanthroline exhibits specific physical and chemical properties that make it suitable for various applications in research and industry.
Physical Properties
Chemical Properties
Property | Value | Reference |
---|---|---|
XLogP3 | 2.5 | |
Hydrogen Bond Donor Count | 0 | |
Hydrogen Bond Acceptor Count | 2 | |
Rotatable Bond Count | 0 | |
Complexity | 234 | |
Heavy Atom Count | 15 | |
Formal Charge | 0 | |
Solubility | Soluble in methanol |
The compound's rigid structure, with zero rotatable bonds, contributes to its stability and defined spatial orientation, which is crucial for its role as a ligand in coordination chemistry . Its moderate lipophilicity (LogP 2.5) balances water solubility with membrane permeability, an important factor for biological applications .
Structural Representations
3-Bromo-1,10-phenanthroline can be represented through various structural notations that provide important information about its molecular architecture.
Structural Identifiers
Identifier Type | Value |
---|---|
SMILES | BrC1=CC2=CC=C3C=CC=NC3=C2N=C1 or C1=CC2=C(C3=NC=C(C=C3C=C2)Br)N=C1 |
InChI | InChI=1S/C12H7BrN2/c13-10-6-9-4-3-8-2-1-5-14-11(8)12(9)15-7-10/h1-7H |
InChIKey | OADZHFGJIVKDJN-UHFFFAOYSA-N |
These structural representations highlight the compound's aromatic character and the positioning of key functional groups, particularly the strategically placed bromine at the 3-position, which serves as a reactive site for further functionalization .
Synthesis and Preparation
While the search results don't provide a detailed synthetic route specifically for 3-bromo-1,10-phenanthroline, related research offers insights into potential preparation methods.
General Synthetic Approaches
A relevant publication describes the oxidation of bromo-phenanthrolines, including 3-bromo-phenanthroline (3-bromo-phen), suggesting that this compound can be prepared through controlled bromination of the parent 1,10-phenanthroline molecule . The paper titled "Oxidation for unsymmetrical bromo-1,10-phenanthrolines and subsequent hydroxylation, decarbonylation and chlorination reactions" describes work by Peng Yu-Xin, Hu Bin, and Huang Wei that focuses on preparing a series of unsymmetrical bromo-phds via oxidation of corresponding phens, including 3-bromo-phen .
Applications and Research Significance
3-Bromo-1,10-phenanthroline has found numerous applications across various scientific disciplines due to its unique structural features and reactivity.
Coordination Chemistry
The compound serves as an excellent ligand in coordination complexes, where it can bind to metal ions through its nitrogen atoms. The presence of the bromine substituent enhances the stability and reactivity of these metal complexes, making them valuable catalysts for various chemical transformations . The asymmetric nature of the molecule due to the bromine substitution creates unique electronic and steric environments around coordinated metal centers .
Analytical Chemistry
In analytical chemistry, 3-bromo-1,10-phenanthroline is employed for the detection and quantification of metal ions in solutions. The compound forms stable complexes with many transition metals, allowing for sensitive and selective analytical methods. This makes it valuable for environmental monitoring and quality control in industries such as pharmaceuticals and food safety .
Biological Research
Research has shown potential applications in studying DNA interactions, particularly as the phenanthroline core can intercalate between DNA base pairs. The bromine substituent modifies these interactions, potentially creating new avenues for developing anticancer agents and other therapeutic applications . The compound's ability to coordinate with metals also allows for the development of metallo-drugs with unique biological activities .
Material Science
In material science, 3-bromo-1,10-phenanthroline is utilized in the synthesis of novel materials with specific electronic properties. It contributes to advancements in organic electronics and photonic devices, where precisely tuned electronic properties are crucial . The bromine functionality provides a site for further derivatization through cross-coupling reactions, enabling the creation of extended π-conjugated systems .
Photochemistry
The compound plays a significant role in photochemical studies, particularly in developing light-activated processes and materials essential for solar energy applications . Research has explored its incorporation into complexes with photoluminescent properties, potentially useful for sensing and imaging applications .
Supplier | Catalog/Ref. Number | Purity | Package Size | Price (as of 2025) |
---|---|---|---|---|
TCI America | B2632 | >98.0% (HPLC) | 200 mg | $121.00 |
CymitQuimica | 3B-B2632 | Not specified | 200 mg | 125.00 € |
AChemBlock | W167948 | 98% | Not specified | Not provided |
BLD Pharm | Not provided | Not specified | Not provided | Not provided |
Typical storage recommendations suggest keeping the compound at room temperature, preferably in a cool and dark place (below 15°C), in a sealed container .
Classification Type | Information |
---|---|
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation) |
Precautionary Statements | P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
GHS Pictogram | Warning symbol |
The compound should be handled in accordance with good laboratory practices, including the use of appropriate personal protective equipment (PPE) such as gloves, eye protection, and adequate ventilation .
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